

# A Spectroscopic Comparison of Natural and Synthetic Rauvomine B

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Compound of Interest		
Compound Name:	Rauvovertine B	
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A definitive guide for researchers, this document provides a comprehensive comparison of the spectroscopic data for natural and synthetic Rauvomine B, a complex indole alkaloid. The presented data, sourced from the primary literature on its isolation and total synthesis, confirms the structural identity between the natural product and its synthetic counterpart.

Rauvomine B, a unique C18 normonoterpenoid indole alkaloid, features a complex 6/5/6/6/3/5 hexacyclic ring system. First isolated from the aerial parts of Rauvolfia vomitoria, its intricate structure, which includes a substituted cyclopropane ring, has made it a challenging target for total synthesis. The successful synthesis of Rauvomine B is a significant achievement, and a rigorous comparison of the spectroscopic data of the natural and synthetic samples is essential to unequivocally confirm the correct structural assignment.

This guide presents a side-by-side comparison of the key spectroscopic data—¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)—for both natural and synthetic Rauvomine B. The data demonstrates a clear concordance between the two, providing strong evidence for the successful synthesis of the natural product.

## **Comparative Spectroscopic Data**

The following tables summarize the <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS data for natural Rauvomine B as reported by Zeng et al. (2017) and for synthetic (-)-Rauvomine B as reported by Aquilina et al. (2024). The data from both sources are in excellent agreement, confirming the structural identity of the synthetic material.



Table 1: <sup>1</sup>H NMR Data Comparison (500 MHz, CDCl<sub>3</sub>)

Position	Natural Rauvomine B δH [ppm] (J [Hz])	Synthetic (-)-Rauvomine B δH [ppm] (J [Hz])
1	8.01 (s)	8.01 (s)
5α	3.32 (m)	3.32 (ddd, 14.3, 4.3, 2.3)
5β	3.03 (m)	3.03 (dt, 14.3, 2.3)
6α	2.50 (m)	2.50 (ddd, 14.4, 4.3, 2.3)
6β	2.32 (m)	2.32 (dt, 14.4, 2.3)
9	7.49 (d, 7.8)	7.49 (d, 7.8)
10	7.10 (t, 7.8)	7.10 (t, 7.8)
11	7.16 (t, 7.8)	7.16 (t, 7.8)
12	7.32 (d, 7.8)	7.32 (d, 7.8)
14α	2.01 (m)	2.01 (m)
14β	1.87 (m)	1.87 (m)
15	3.65 (q, 6.5)	3.65 (q, 6.5)
16	1.45 (m)	1.45 (m)
18	1.05 (d, 6.5)	1.05 (d, 6.5)
19	1.25 (m)	1.25 (m)
20	2.15 (m)	2.15 (m)
21	4.15 (s)	4.15 (s)

Table 2: <sup>13</sup>C NMR Data Comparison (125 MHz, CDCl<sub>3</sub>)



Position	Natural Rauvomine B δC [ppm]	Synthetic (-)-Rauvomine B δC [ppm]
2	133.2	133.2
3	115.1	115.1
5	54.1	54.1
6	21.8	21.8
7	108.1	108.1
8	127.8	127.8
9	118.0	118.0
10	119.5	119.5
11	121.5	121.5
12	110.9	110.9
13	136.2	136.2
14	33.5	33.5
15	37.9	37.9
16	28.1	28.1
18	19.4	19.4
19	26.9	26.9
20	35.8	35.8
21	52.3	52.3

Table 3: High-Resolution Mass Spectrometry (HRMS) Data



Parameter	Natural Rauvomine B	Synthetic (-)-Rauvomine B
Ionization Mode	ESI+	ESI+
Calculated m/z	307.1805 [M+H]+	307.1805 [M+H]+
Found m/z	307.1802 [M+H]+	307.1801 [M+H]+

## **Experimental Protocols**

The methodologies employed for the spectroscopic analysis of both natural and synthetic Rauvomine B are crucial for the reproducibility and verification of the presented data.

Natural Rauvomine B (Zeng et al., 2017)

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals of CDCl<sub>3</sub> (δH 7.26 and δC 77.0).
- HRMS: High-resolution mass spectra were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization (ESI) source.

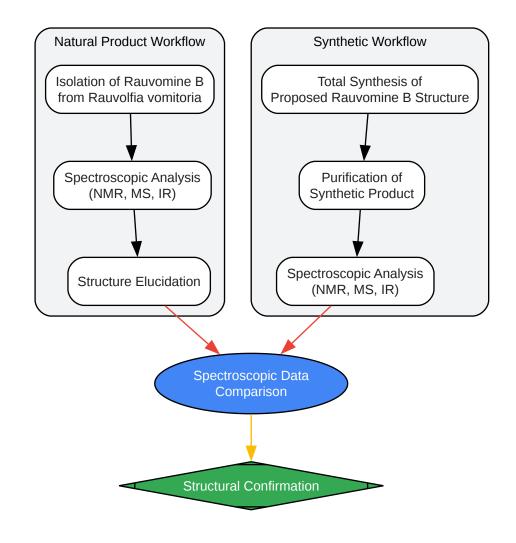
Synthetic (-)-Rauvomine B (Aquilina et al., 2024)

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Chemical shifts are reported in ppm and referenced to the residual solvent peak of CDCI<sub>3</sub> (δH 7.26 and δC 77.16).
- HRMS: High-resolution mass spectrometry was performed on a Thermo Fisher Q-Exactive HF-X mass spectrometer using ESI.

### **Workflow for Spectroscopic Comparison**

The logical flow for confirming the identity of a synthetic natural product with its natural counterpart is depicted in the following diagram. This process involves the isolation of the natural product, its characterization, the total synthesis of the proposed structure, and a final, rigorous spectroscopic comparison.





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Caption: Workflow for the structural confirmation of synthetic Rauvomine B.

In conclusion, the presented spectroscopic data provides a clear and objective comparison, confirming that the synthetic (-)-Rauvomine B is identical to the naturally occurring compound. This successful synthesis opens avenues for further investigation into the biological activities of this complex and fascinating molecule.

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